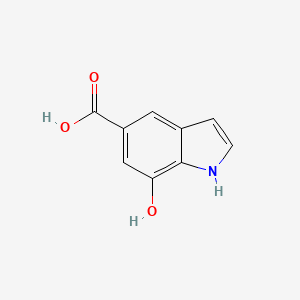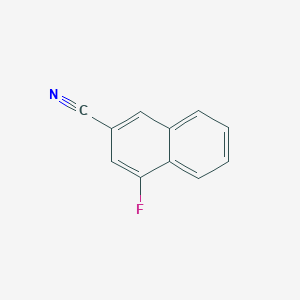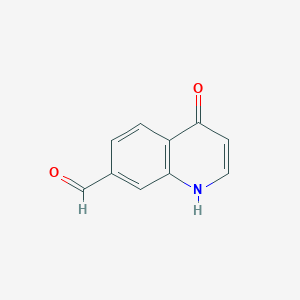
1-Naphthol-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthol-3-methanol is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group and a methanol group attached to the naphthalene ring. This compound is known for its unique chemical properties and its applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Naphthol-3-methanol typically involves the alkylation of 1-naphthol with methanol. This reaction can be catalyzed by various molecular sieves such as modified silicoaluminophosphate and MCM-41 . The reaction conditions often include high temperatures around 300°C and the use of specific catalysts to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
1-Naphthol-3-methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, especially at the 4-position, are common.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, and catalysts like rhodium for reduction, are commonly used.
Wissenschaftliche Forschungsanwendungen
1-Naphthol-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, rubbers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthol-3-methanol involves its interaction with various molecular targets. For instance, it can act as a guiding surfactant in the formation of high-quality nanocorals, which are used as electrocatalysts . The compound’s effects are mediated through its ability to undergo specific chemical transformations, such as oxidation and reduction, which are crucial for its activity in various applications.
Vergleich Mit ähnlichen Verbindungen
1-Naphthol-3-methanol can be compared with other naphthol derivatives such as 2-naphthol and 1-naphthol. While all these compounds share a similar naphthalene backbone, their chemical properties and reactivity differ due to the position of the hydroxyl and methanol groups. For example:
1-Naphthol: Known for its use in dye synthesis and as a precursor for other chemicals.
2-Naphthol: Often used in the production of antioxidants and as an intermediate in the synthesis of various organic compounds.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and applications.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6,12-13H,7H2 |
InChI-Schlüssel |
RFNHWJGZIWUVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


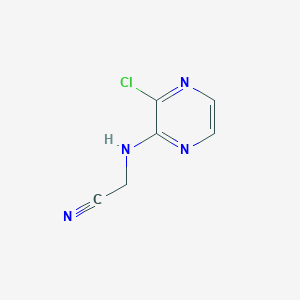
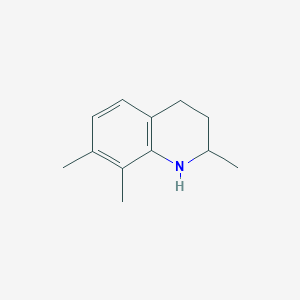
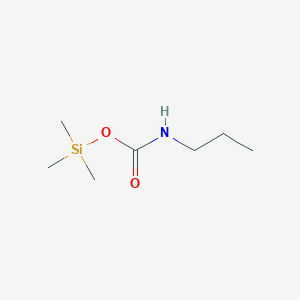
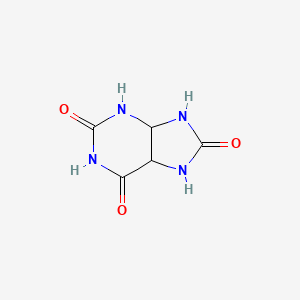

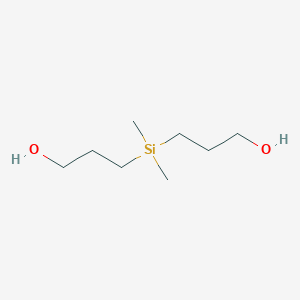
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)

